molecular formula C15H18O3 B14163939 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- CAS No. 104265-17-0

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-

Cat. No.: B14163939
CAS No.: 104265-17-0
M. Wt: 246.30 g/mol
InChI Key: FZFJBTWPZYFGNO-UHFFFAOYSA-N
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Description

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique polycyclic structure

Chemical Reactions Analysis

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Naphtho(1,8-bc)pyran derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- can be compared with other similar compounds such as:

Properties

CAS No.

104265-17-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6,10,13-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione

InChI

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)6-12(16)14-15(10,3)11(8)7-13(17)18-14/h4,6,10-11,14H,5,7H2,1-3H3

InChI Key

FZFJBTWPZYFGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)C)C

Origin of Product

United States

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